2-(2-methylcyclopentyl)acetic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylcyclopentyl)acetic acid typically involves the reaction of 2-methylcyclopentanone with a suitable acetic acid derivative under acidic or basic conditions. One common method involves the use of acetic anhydride in the presence of a catalyst such as sulfuric acid to facilitate the acetylation reaction .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may involve multiple steps, including purification through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylcyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
2-(2-methylcyclopentyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating pain, inflammation, and other conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-(2-methylcyclopentyl)acetic acid is not directly described in the provided literature. insights can be drawn from related compounds.
Comparison with Similar Compounds
2-(2-methylcyclopentyl)acetic acid is similar to other NSAIDs such as ibuprofen and naproxen. it has unique structural features that may confer different pharmacological properties. Similar compounds include:
Ibuprofen: Another NSAID used for pain and inflammation.
Naproxen: An NSAID with a longer duration of action compared to ibuprofen.
Ketoprofen: An NSAID with both anti-inflammatory and analgesic properties.
Properties
IUPAC Name |
2-(2-methylcyclopentyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-3-2-4-7(6)5-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGYZEGVCXVRLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402265 |
Source
|
Record name | 2-(2-methylcyclopentyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116530-98-4 |
Source
|
Record name | 2-(2-methylcyclopentyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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